7-methyl-3-pentyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
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Overview
Description
The compound “4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolopyridobenzimidazole core, which is a polycyclic structure composed of a pyrrole ring, a pyridine ring, and a benzimidazole ring . The molecule also contains a methyl group and a pentyl group, as well as a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it would be fairly rigid .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonitrile group, for example, is often involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carbonitrile group could influence the compound’s polarity and solubility .Scientific Research Applications
Heterocyclic Synthesis
Research in the field of heterocyclic chemistry often focuses on the synthesis of novel compounds with potential applications in drug discovery, materials science, and organic chemistry. The synthesis of pyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, pyrano[2,3-c]pyrazole-5-carbonitrile, and similar compounds from antipyrine derivatives highlights the utility of these molecules in creating diverse heterocyclic systems, which could be explored for various biological and chemical properties (Abdelhamid & Afifi, 2010).
Fluorescent Properties
Compounds containing the pyrido[1,2-a]benzimidazole moiety, such as oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, have been studied for their fluorescent properties. These compounds can be evaluated as fluorescent whitening agents for textiles, indicating their potential applications in materials science and industry (Rangnekar & Rajadhyaksha, 1986).
Antimicrobial Activity
The synthesis and evaluation of pyrido[1,2-a]benzimidazole derivatives for antimicrobial activity is a significant area of research. These compounds, prepared with various substituents, have shown in vitro antimicrobial properties, underscoring their potential as leads for developing new antimicrobial agents (Badawey & Gohar, 1992).
Novel Synthetic Routes
Exploring novel synthetic routes to create complex heterocyclic compounds is a key aspect of chemical research. The one-step synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives via a novel multicomponent reaction showcases the innovation in synthetic methodologies, which can streamline the production of these compounds for further study and application (Yan et al., 2009).
Future Directions
Properties
IUPAC Name |
7-methyl-3-pentyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-4-7-11-23-12-10-15-14(2)16(13-21)19-22-17-8-5-6-9-18(17)24(19)20(15)23/h5-6,8-9H,3-4,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDOANIEHUTNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC2=C1N3C4=CC=CC=C4N=C3C(=C2C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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